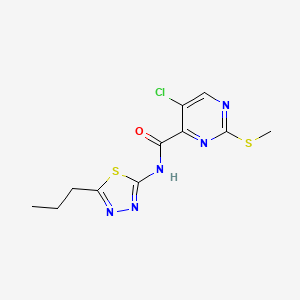

![molecular formula C16H17N3O3S2 B2948630 N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide CAS No. 1003277-38-0](/img/structure/B2948630.png)

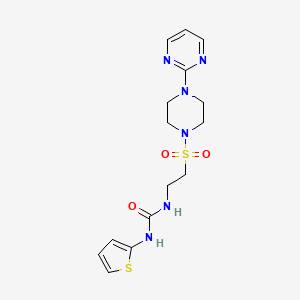

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide” is a compound that falls under the category of 1,3,4-thiadiazole derivatives . The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties . The 5-amino-1,3,4-thiadiazole-2-thiol was used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 404.5 g/mol . The compound has a yield of 72%, melting point of 174–176°C, and its IR (KBr), 1H NMR (DMSO-d6, 500MHz), 13C NMR (DMSO-d6, 125MHz), and mass spectra (M+) at m/z 400.02 were reported .科学研究应用

Anticancer Activity

1,3,4-Thiadiazole derivatives have been studied for their potential in cancer treatment due to their ability to disrupt processes related to DNA replication. This disruption can inhibit the replication of cancer cells, making these compounds valuable in the development of anticancer drugs .

Antimicrobial Properties

These derivatives also exhibit antimicrobial activity against a variety of pathogens. Studies have shown that they can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Antituberculosis Potential

The 1,3,4-thiadiazole scaffold has shown promise in the treatment of tuberculosis due to its anti-tuberculosis properties. This makes it a candidate for developing new therapeutic agents against TB .

Anti-inflammatory Effects

The anti-inflammatory properties of 1,3,4-thiadiazole derivatives make them potential candidates for treating inflammatory conditions. They can be used to develop new anti-inflammatory medications .

Carbonic Anhydrase Inhibition

Some 1,3,4-thiadiazole derivatives act as carbonic anhydrase inhibitors. This activity is important in the treatment of conditions like glaucoma and mountain sickness .

Anticonvulsant Activity

These compounds have also been explored for their anticonvulsant properties, which could lead to the development of new treatments for epilepsy and other seizure disorders .

未来方向

作用机制

Target of Action

The primary target of F1838-5029 is the GSPT1 protein . GSPT1, also known as eukaryotic peptide chain release factor subunit 1, plays a crucial role in the termination of protein synthesis. It is a GTPase that acts as a codon-specific translation termination factor .

Mode of Action

F1838-5029 is designed to selectively deliver catalytic GSPT1 protein degraders to HER2-expressing tumor cells via antibody targeting . This compound is part of Orum Therapeutics’ Antibody neoDegrader Conjugate (AnDC™) platform, which is based on its Dual-Precision Targeted Protein Degradation (TPD²) approach .

Biochemical Pathways

The biochemical pathways affected by F1838-5029 are primarily related to protein synthesis and degradation. By targeting the GSPT1 protein, F1838-5029 can disrupt the normal process of protein synthesis termination, leading to potential downstream effects on cellular function and growth .

Pharmacokinetics

As a targeted protein degrader, it is designed to be selectively delivered to her2-expressing tumor cells , which suggests a degree of specificity in its distribution.

Result of Action

F1838-5029 exhibits robust efficacy both in vitro and in vivo compared to other small molecule GSPT1 degraders and approved antibody drug conjugates (ADCs) . It exhibits potent activity in HER2-low models both in vitro and in vivo . The dose-dependent efficacy of ORM-5029 correlates with robust and rapid PD modulation of tumor GSPT1 protein levels .

Action Environment

The action of F1838-5029 is influenced by the presence of HER2-expressing tumor cells, as the compound is designed to be selectively delivered to these cells

属性

IUPAC Name |

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-22-12-7-5-10(6-8-12)13(20)9-23-16-19-18-15(24-16)17-14(21)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUNZDASGNHZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

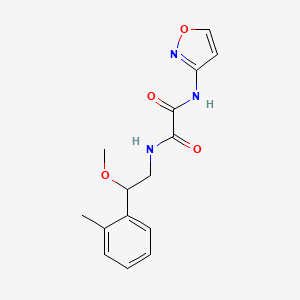

![3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2948547.png)

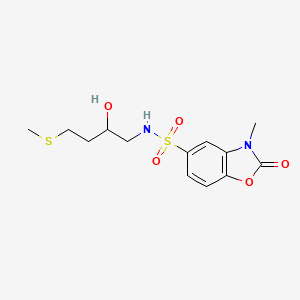

![2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2948548.png)

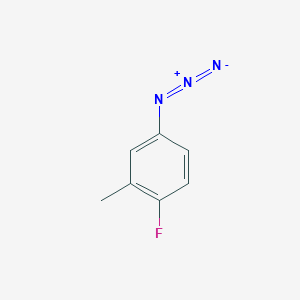

![3-Cyclobutyl-6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2948551.png)

![(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2948555.png)

![5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2948558.png)

![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948565.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2948566.png)

![2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2948567.png)